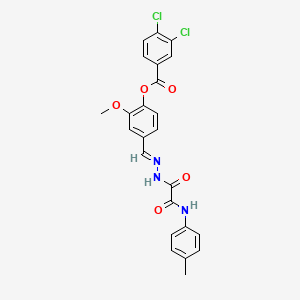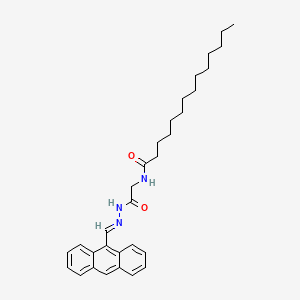
N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out in an ethanolic solution with sodium hydroxide as a catalyst. The specific steps are as follows:
Preparation of the hydrazine derivative: This involves the reaction of 4-ethylphenylhydrazine with an appropriate reagent to form the hydrazine derivative.
Condensation reaction: The hydrazine derivative is then reacted with 3-phenoxybenzaldehyde in the presence of sodium hydroxide in ethanol to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted phenyl derivatives.
科学的研究の応用
N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
N-Phenylhydrazine derivatives: These compounds share the hydrazine functional group and have similar chemical properties.
Benzylidene derivatives: These compounds have a similar structure with the benzylidene group.
Uniqueness
N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is unique due to the presence of both the 4-ethylphenyl and 3-phenoxybenzylidene groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest.
特性
CAS番号 |
765274-36-0 |
|---|---|
分子式 |
C23H21N3O3 |
分子量 |
387.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-17-11-13-19(14-12-17)25-22(27)23(28)26-24-16-18-7-6-10-21(15-18)29-20-8-4-3-5-9-20/h3-16H,2H2,1H3,(H,25,27)(H,26,28)/b24-16+ |
InChIキー |
DBARTCIWOLNJLL-LFVJCYFKSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020679.png)


![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12020700.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020711.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12020715.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12020718.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020726.png)
![1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B12020752.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12020754.png)

![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020770.png)


